molecular formula C17H27BO3 B2911618 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol CAS No. 1362243-52-4

2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol

Cat. No.: B2911618
CAS No.: 1362243-52-4
M. Wt: 290.21
InChI Key: BPRQXMVQOCPQHD-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed:

  • Oxidation: Boronic esters or borates.

  • Reduction: Boronic acids or boronic esters.

  • Substitution: Nitro- or halogenated phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

  • Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Materials Science: It is employed in the creation of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share the boronic acid moiety but differ in their substituents and overall structure.

  • Boronic Esters: These are derivatives of boronic acids where the boronic acid is esterified with alcohols or phenols.

  • Borates: These are salts or esters of boronic acids, often used in different chemical reactions.

Uniqueness: 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol is unique due to its specific structural features, which allow for its use in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-15(2,19)12-11-13-9-7-8-10-14(13)18-20-16(3,4)17(5,6)21-18/h7-10,19H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQXMVQOCPQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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